molecular formula C24H26N4O4S B2391837 N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888461-76-5

N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2391837
CAS No.: 888461-76-5
M. Wt: 466.56
InChI Key: XEFGBHHXMYXEOL-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is a complex organic compound that features a combination of aromatic, heterocyclic, and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” can be approached through multi-step organic synthesis. A possible route might involve:

    Synthesis of the 3,4-dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent like lithium aluminum hydride.

    Formation of the pyrimido[5,4-b]indole core: This could be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and ethyl acetoacetate under acidic conditions.

    Thioamide formation: The final step would involve the coupling of the 3,4-dimethoxyphenethylamine with the pyrimido[5,4-b]indole derivative using a thioamide-forming reagent like Lawesson’s reagent.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thioamide moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimido[5,4-b]indole core.

    Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, especially the dimethoxyphenethyl part.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the thioamide and pyrimido[5,4-b]indole moieties suggests potential interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar compounds might include:

    N-(3,4-dimethoxyphenethyl)-2-(thioacetamide): Lacks the pyrimido[5,4-b]indole core.

    2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide: Lacks the 3,4-dimethoxyphenethyl group.

The uniqueness of “N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” lies in the combination of these functional groups, which could confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-4-28-23(30)22-21(16-7-5-6-8-17(16)26-22)27-24(28)33-14-20(29)25-12-11-15-9-10-18(31-2)19(13-15)32-3/h5-10,13,26H,4,11-12,14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFGBHHXMYXEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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